DE(5-carboxamide)oxcarbazepine

Beschreibung

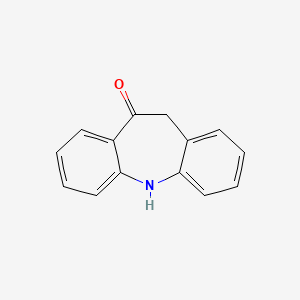

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,11-dihydrobenzo[b][1]benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGCLXGCOECAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176131 | |

| Record name | DE(5-carboxamide)oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21737-58-6 | |

| Record name | De(5-carboxamide)oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(5-carboxamide)oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DE(5-CARBOXAMIDE)OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Oxcarbazepine in Epilepsy

Abstract

Oxcarbazepine is a second-generation antiepileptic drug (AED) widely prescribed for the management of partial-onset and generalized tonic-clonic seizures. Its therapeutic efficacy is primarily attributed to its rapid and extensive metabolism to the pharmacologically active 10-monohydroxy derivative (MHD). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anticonvulsant activity of oxcarbazepine and its active metabolite. The core directive of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the drug's interaction with its primary targets—voltage-gated ion channels—and to elucidate the experimental methodologies employed to characterize these interactions. We will delve into the nuanced effects on sodium, calcium, and potassium channels, and explore the secondary modulatory effects on neurotransmitter systems. This guide is structured to provide not just a descriptive overview, but a causal narrative grounded in experimental evidence, complete with detailed protocols and quantitative data to support further research and development in the field of antiepileptic therapies.

Introduction: The Clinical and Pharmacological Profile of Oxcarbazepine

Oxcarbazepine was developed as a structural analogue of carbamazepine with the aim of improving tolerability while maintaining therapeutic efficacy.[1] A key differentiator is its metabolic pathway; oxcarbazepine is a prodrug that is swiftly converted to its active metabolite, licarbazepine (also known as the 10-monohydroxy metabolite or MHD), which is responsible for the majority of its antiseizure activity.[2][3] This metabolic route avoids the formation of the epoxide metabolite associated with some of the adverse effects of carbamazepine.[4] The half-life of oxcarbazepine is relatively short (1 to 3.7 hours), whereas its active metabolite MHD has a longer half-life of 8 to 10 hours, allowing for stable therapeutic plasma concentrations.[3] Clinically, oxcarbazepine is indicated for monotherapy or adjunctive therapy in the treatment of partial seizures in adults and children.[5]

The fundamental mechanism of action of oxcarbazepine and MHD is the stabilization of hyperexcited neuronal membranes, which is achieved through the modulation of voltage-gated ion channels.[2] This guide will systematically dissect these interactions, beginning with the principal target, voltage-gated sodium channels, followed by an examination of the contributions of calcium and potassium channel modulation, and a discussion of its effects on neurotransmitter systems.

The Primary Mechanism: Blockade of Voltage-Gated Sodium Channels

The cornerstone of oxcarbazepine's anticonvulsant effect is the use-dependent blockade of voltage-gated sodium channels (VGSCs).[2][6] This action effectively inhibits high-frequency repetitive neuronal firing, a hallmark of seizure activity, without significantly affecting normal neuronal transmission.[3][7] The active metabolite, MHD, is primarily responsible for this effect.[2]

Use-Dependent and Voltage-Dependent Inhibition

Use-dependent blockade means that the drug preferentially binds to and stabilizes the inactivated state of the sodium channel.[7] During periods of high-frequency neuronal firing, such as during a seizure, sodium channels cycle rapidly between resting, open, and inactivated states. MHD's affinity for the inactivated state prevents the channel from returning to the resting state, thereby reducing the number of available channels to propagate further action potentials. This mechanism allows for targeted inhibition of hyperexcitable neurons while sparing those firing at a normal physiological rate.

Electrophysiological studies have demonstrated that both oxcarbazepine and MHD limit the frequency of firing of sodium-dependent action potentials in cultured mouse central neurons.[8] Furthermore, MHD has been shown to produce a progressive, use-dependent reduction in the maximum rate of rise (Vmax) of the action potential.[8]

Quantitative Analysis of Sodium Channel Blockade

Patch-clamp electrophysiology has been instrumental in quantifying the effects of oxcarbazepine and MHD on VGSCs. Studies have determined the half-maximal inhibitory concentrations (IC50) for these compounds.

| Compound | IC50 for Voltage-Gated Sodium Current (INa) Inhibition | Neuronal Preparation | Reference |

| Oxcarbazepine | 3.1 µM | Differentiated NG108-15 neuronal cells | [8] |

| MHD | 2 x 10⁻⁸ M (EC50 for limiting firing) | Cultured mouse central neurons | [9] |

| Carbamazepine | 6 x 10⁻⁷ M (EC50 for limiting firing) | Cultured mouse central neurons | [9] |

These data highlight the high potency of MHD in modulating sodium channel activity, which is significantly greater than that of carbamazepine.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Use-Dependent Sodium Channel Blockade

This protocol outlines a method for investigating the use-dependent block of voltage-gated sodium channels by MHD in a neuronal cell line (e.g., ND7/23 cells) expressing endogenous sodium channels.

2.3.1. Cell Culture and Preparation

-

Culture ND7/23 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

2.3.2. Solutions

-

Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

2.3.3. Electrophysiological Recording

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

Apply MHD at various concentrations (e.g., 1 µM, 10 µM, 100 µM) via the perfusion system.

-

Repeat the pulse train protocol in the presence of each MHD concentration.

2.3.4. Data Analysis

-

Measure the peak inward sodium current for each pulse in the train.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized peak current as a function of pulse number for control and MHD conditions.

-

The progressive decrease in current amplitude during the pulse train in the presence of MHD demonstrates use-dependent block.

Figure 1. Workflow for assessing use-dependent block of sodium channels.

Secondary Mechanisms: Modulation of Calcium and Potassium Channels

While the blockade of VGSCs is the primary mechanism of action, the anticonvulsant profile of oxcarbazepine is broadened by its effects on other ion channels, particularly voltage-gated calcium and potassium channels.

Modulation of Voltage-Gated Calcium Channels

MHD has been shown to modulate high-voltage activated (HVA) calcium channels.[6] Specifically, it has an inhibitory effect on N- and P/Q-type calcium channels, which are involved in the regulation of neurotransmitter release.[10] This contrasts with carbamazepine, which primarily blocks L-type calcium channels.[10] The inhibition of presynaptic N- and P/Q-type calcium channels by MHD likely contributes to its anticonvulsant effect by reducing the release of excitatory neurotransmitters such as glutamate.

Modulation of Voltage-Gated Potassium Channels

There is evidence to suggest that oxcarbazepine and MHD also modulate certain types of potassium channels.[8] Electrophysiological studies have shown that oxcarbazepine can suppress the amplitude of delayed rectifier K+ currents (IK(DR)).[8] This effect, in synergy with the blockade of sodium channels, could contribute to the overall stabilization of neuronal membranes. The IC50 value for oxcarbazepine-induced inhibition of IK(DR) has been reported to be 7.2 µM in differentiated NG108-15 cells.[3]

Effects on Neurotransmitter Systems

The effects of oxcarbazepine on neurotransmitter systems appear to be largely secondary to its primary actions on ion channels.

Glutamatergic Neurotransmission

Oxcarbazepine has been shown to inhibit the release of the excitatory neurotransmitter glutamate.[3] This is likely a consequence of the blockade of presynaptic voltage-gated sodium and calcium channels, which reduces the calcium influx necessary for vesicular release of glutamate. In vivo microdialysis studies in rats have shown that anticonvulsant doses of oxcarbazepine can inhibit veratridine-induced glutamate release in the cortex.[11]

GABAergic Neurotransmission

The role of oxcarbazepine in modulating the GABAergic system is more complex and appears to be dependent on the parent compound versus its active metabolite. Some studies suggest that oxcarbazepine itself, but not its active metabolite MHD, can potentiate GABA-A receptor currents.[12] However, as oxcarbazepine is rapidly metabolized to MHD, the clinical significance of this finding is debatable. It is generally accepted that direct, significant interactions with GABA receptors are not a primary mechanism of action for MHD.[6]

Comparative Pharmacology: Oxcarbazepine vs. Carbamazepine

Understanding the distinct mechanistic profiles of oxcarbazepine and its predecessor, carbamazepine, is crucial for drug development and clinical application.

| Feature | Oxcarbazepine/MHD | Carbamazepine | Reference |

| Primary Target | Voltage-gated sodium channels | Voltage-gated sodium channels | [2] |

| Metabolism | Rapidly converted to active metabolite MHD | Metabolized via cytochrome P-450 system | [5][13] |

| Active Metabolite | 10-monohydroxy derivative (MHD) | Carbamazepine-10,11-epoxide | [10] |

| Calcium Channel Modulation | Inhibits N- and P/Q-type channels | Blocks L-type channels | [10] |

| Autoinduction of Metabolism | No | Yes | [3] |

digraph "Oxcarbazepine_Mechanism" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes OXC [label="Oxcarbazepine (Prodrug)"]; MHD [label="MHD (Active Metabolite)"]; VGSC [label="Voltage-Gated\nSodium Channels", fillcolor="#EA4335"]; VGCC [label="Voltage-Gated\nCalcium Channels\n(N- and P/Q-type)", fillcolor="#FBBC05"]; VGKC [label="Voltage-Gated\nPotassium Channels\n(Delayed Rectifier)", fillcolor="#34A853"]; Neuronal_Firing [label="Reduced Repetitive\nNeuronal Firing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Release [label="Decreased Glutamate\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane_Stabilization [label="Neuronal Membrane\nStabilization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticonvulsant_Effect [label="Anticonvulsant Effect", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges OXC -> MHD [label="Rapid Metabolism"]; MHD -> VGSC [label="Primary Action:\nUse-dependent block"]; MHD -> VGCC [label="Secondary Action:\nInhibition"]; MHD -> VGKC [label="Secondary Action:\nInhibition"]; VGSC -> Neuronal_Firing [style=dashed]; VGCC -> Glutamate_Release [style=dashed]; Neuronal_Firing -> Membrane_Stabilization; Glutamate_Release -> Membrane_Stabilization; VGKC -> Membrane_Stabilization; Membrane_Stabilization -> Anticonvulsant_Effect; }

Figure 2. Core mechanism of action of oxcarbazepine in epilepsy.

Conclusion and Future Directions

The anticonvulsant properties of oxcarbazepine are primarily mediated by its active metabolite, MHD, through the use-dependent blockade of voltage-gated sodium channels. This core mechanism is further augmented by the modulation of voltage-gated calcium and potassium channels, which collectively lead to the stabilization of hyperexcited neuronal membranes and a reduction in excitatory neurotransmission. The distinct metabolic and pharmacological profile of oxcarbazepine compared to carbamazepine underscores the importance of subtle molecular modifications in drug design.

Future research should continue to explore the subtype-specific effects of MHD on sodium, calcium, and potassium channels to further refine our understanding of its therapeutic window and potential for off-target effects. Advanced electrophysiological techniques, such as dynamic clamp and computational modeling, can provide deeper insights into how the modulation of multiple ion channels by MHD integrates at the cellular and network level to suppress seizure activity. A more comprehensive understanding of these intricate mechanisms will pave the way for the development of next-generation antiepileptic drugs with enhanced efficacy and improved safety profiles.

References

- Himmerich H, et al. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities. Epilepsy & Behavior.

- Schmidt D, et al. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? Epilepsy & Behavior.

- Patsnap Synapse. What is the mechanism of Oxcarbazepine? (2024-07-17).

- Zaccara G, et al. Oxcarbazepine.

- Wamil AW, et al. Oxcarbazepine: Mechanisms of Action. Epilepsia.

- Schachter SC.

- Dr.Oracle. What is the difference between carbamazepine and oxcarbazepine? (2025-09-07).

- Wu SN, et al. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons. International Journal of Neuropsychopharmacology.

- Pharmacology of Oxcarbazepine (Trileptal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

- Dr.Oracle. What is the mechanism of action of Oxcarbazepine (Trileptal)? (2025-07-12).

- Singh RP, et al. What are the mechanisms of action of oxcarbazepine in its therapeutic applications? Journal of Central Nervous System Disease.

- Zheng T, et al.

- Axol Bioscience.

- Benchchem.

- Schmutz M, et al. Effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures. European Journal of Pharmacology.

- Zheng T, et al.

- Czapinski P, et al. What are the mechanisms of action of OXCARBAZEPINE in TRILEPTAL therapy? Epilepsia.

- Ahmed S, et al. EFFECTIVENESS OF CARBAMAZEPINE VERSUS OXCARBAZEPINE IN THE MANAGEMENT OF TRIGEMINAL NEURALGIA. JOURNAL OF KHYBER COLLEGE OF DENTISTRY.

- Waldmeier PC, et al. Similar potency of carbamazepine, oxcarbazepine, and lamotrigine in inhibiting the release of glutamate and other neurotransmitters. Neurology.

- May TW, et al. Oxcarbazepine: A review.

- Zheng T, et al.

- Stefani A, et al. Action of GP 47779, the active metabolite of oxcarbazepine, on the corticostriatal system. II.

- May TW, et al. Overview of the Clinical Pharmacokinetics of Oxcarbazepine. Clinical Pharmacokinetics.

- Ambrosio AF, et al.

- Waldmeier PC, et al. Effect of carbamazepine, oxcarbazepine and lamotrigine on the increase in extracellular glutamate elicited by veratridine in rat cortex and striatum. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Hebeisen S, et al. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE. American Epilepsy Society.

- Wikipedia. Oxcarbazepine.

- Hammoud A, et al. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules.

- ARK Diagnostics, Inc. ARK™ Oxcarbazepine Metabolite Assay.

- May TW, et al. Clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics.

- Schmidt D, et al. Oxcarbazepine, an antiepileptic agent.

- Wang XQ, et al.

- Food and Drug Administr

- Pesti K, et al. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology.

- McLean MJ, et al. Effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures. European Journal of Pharmacology.

- Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.

- Sophion Bioscience.

- Catterall WA. Potassium Channels (including KCNQ) and Epilepsy. Cold Spring Harbor Perspectives in Medicine.

- Ji Z, et al. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules.

Sources

- 1. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oxcarbazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological basis for antiepileptic drugs in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxcarbazepine, not its active metabolite, potentiates GABAA activation and aggravates absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Protocol for Forced Degradation Studies of Oxcarbazepine: A Comprehensive Application Note

Introduction: The Rationale Behind Stress Testing in Pharmaceutical Development

Forced degradation, also known as stress testing, is a fundamental practice in the pharmaceutical industry, mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guideline Q1A(R2).[1][2][3][4] These studies involve subjecting a drug substance or product to conditions more severe than those used in accelerated stability testing. The core objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and understand the degradation pathways.[1][4][5] This knowledge is crucial for developing robust and stable formulations, selecting appropriate packaging, defining storage conditions, and, critically, for developing and validating a stability-indicating analytical method.[1][3][4]

Oxcarbazepine (OXC) is a second-generation antiepileptic drug, structurally a keto-derivative of carbamazepine, widely used for treating partial seizures.[6][7][8][9] Its chemical structure, 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, contains functional groups, such as an amide and a ketone, that are susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[7][10] A comprehensive forced degradation study is therefore essential to ensure the long-term efficacy and safety of oxcarbazepine-containing drug products. This application note provides a detailed, scientifically-grounded protocol for conducting these critical studies.

Required Materials and Instrumentation

Reagents and Chemicals

-

Oxcarbazepine Reference Standard

-

Sodium Hydroxide (NaOH), Analytical Grade (0.1N and 5N)[6][7]

-

Methanol (HPLC Grade)[6]

-

Purified Water (HPLC Grade)

-

Formic Acid (LC-MS Grade)[6]

-

Potassium Dihydrogen Phosphate (Analytical Grade)[12]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) or UV detector[6][7][11]

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[6]

-

Mass Spectrometer (for identification of unknown degradants, optional but recommended)

-

Calibrated pH meter

-

Precision analytical balance

-

Class A volumetric glassware

Visualized Experimental Workflow

The logical flow from sample preparation through stress application to final analysis is depicted below. This systematic approach ensures that all stress conditions are evaluated comprehensively.

Caption: Overview of the forced degradation workflow for Oxcarbazepine.

Step-by-Step Degradation Protocols

The primary objective is to achieve a target degradation of 5-20%, which provides sufficient levels of degradants for detection and characterization without completely consuming the parent drug.[1] The following protocols are robust starting points that may be adjusted (e.g., time, temperature, reagent concentration) to reach the desired degradation level.

Acidic Hydrolysis

-

Scientific Rationale: The amide functional group in oxcarbazepine is susceptible to acid-catalyzed hydrolysis, which would cleave the carboxamide side chain from the dibenzazepine ring.

-

Procedure:

-

Transfer an aliquot of the oxcarbazepine stock solution (1 mg/mL) into a volumetric flask and add 1N HCl to achieve a final drug concentration of approximately 100 µg/mL.[8]

-

Incubate the flask in a water bath at 60°C for 30 minutes.[7]

-

Cool the solution to ambient temperature.

-

Carefully neutralize the solution with an equivalent volume and concentration of NaOH.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).[6]

-

Analyze immediately by HPLC.

-

-

Anticipated Result: Moderate degradation is expected, with studies showing degradation in the range of 13-27%.[6][7]

Basic Hydrolysis

-

Scientific Rationale: Base-catalyzed hydrolysis of the amide bond is typically more rapid and aggressive than acid hydrolysis. Significant degradation is expected.

-

Procedure:

-

Anticipated Result: Oxcarbazepine is highly susceptible to basic conditions, with degradation reported to be between 44% and 100%.[6][7] It may be necessary to reduce the temperature or exposure time to stay within the 5-20% target range.

Oxidative Stress

-

Scientific Rationale: The dibenzazepine ring system and the nitrogen atom are potential sites for oxidation, which could lead to the formation of N-oxides or other oxygenated derivatives.

-

Procedure:

-

In a volumetric flask, combine an aliquot of the oxcarbazepine stock solution with a 3% solution of hydrogen peroxide.[6][8]

-

Maintain the solution at room temperature for 24 hours or, for accelerated conditions, at 60°C for 30 minutes.[6][7]

-

Dilute the sample to the target analytical concentration with the mobile phase.

-

Analyze by HPLC.

-

-

Anticipated Result: Oxcarbazepine shows susceptibility to oxidation, leading to the formation of several degradation products.[6][13]

Thermal Stress (Solid State)

-

Scientific Rationale: This test assesses the solid-state stability of the drug substance, which is vital for understanding potential issues during drying, milling, and long-term storage.

-

Procedure:

-

Spread a thin layer of oxcarbazepine powder in a petri dish.

-

Place the dish in a calibrated oven at 70°C for 24 hours.[6]

-

After the exposure period, allow the powder to cool to room temperature.

-

Accurately weigh a portion of the stressed powder and prepare a solution of known concentration (e.g., 1 mg/mL) in methanol.[6]

-

Dilute this solution with the mobile phase for HPLC analysis.

-

-

Anticipated Result: Oxcarbazepine is generally stable under dry heat, with most studies reporting minimal degradation (<2%).[7]

Photolytic Stress

-

Scientific Rationale: To determine if the drug is light-sensitive, which dictates whether light-protective packaging is required.

-

Procedure:

-

Expose both solid oxcarbazepine powder and a solution of the drug to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux-hours; near UV energy ≥ 200 watt-hours/m²).

-

A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to differentiate between photolytic and thermal effects.

-

Prepare the solid and solution samples for analysis as described in the thermal stress protocol and by direct dilution, respectively.

-

-

Anticipated Result: Most studies indicate that oxcarbazepine is relatively photostable, with little to no degradation observed.[7][14] However, photo-oxidative pathways can be induced under certain conditions.[13][15]

Stability-Indicating Analytical Method

A validated, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. Its purpose is to resolve the intact drug from all process impurities and degradation products.

Recommended Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol: 0.02% Formic Acid (50:50 v/v)[6]Alternative: Acetonitrile:Methanol:0.02M KH₂PO₄ (35:20:45 v/v/v)[12] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 215 nm or 256 nm via PDA detector[7][16] |

| Column Temperature | 30°C[11] |

| Injection Volume | 20 µL |

Method Validation and Specificity

The chosen analytical method must be validated as per ICH Q2(R1) guidelines. For forced degradation, specificity is the most critical validation parameter. This is confirmed by:

-

Resolution: Ensuring baseline separation between the oxcarbazepine peak and all degradant peaks.

-

Peak Purity: Utilizing a PDA detector to assess the spectral homogeneity of the oxcarbazepine peak in stressed samples. A peak purity index greater than 0.999 is generally considered acceptable.[6]

Data Interpretation and Summary

All quantitative results should be tabulated for clear comparison.

| Stress Condition | Reagent / Parameters | % Degradation Observed | Notes on Degradation Products |

| Acidic Hydrolysis | 1N HCl, 60°C, 30 min | 13.5 - 26.8%[6][7] | One major degradation product typically observed. |

| Basic Hydrolysis | 0.1N NaOH, 60°C, 30 min | 44.6% - Complete[6][7] | Two or more major degradation products often formed. |

| Oxidative | 3% H₂O₂, RT, 24h | 2.5% - Significant | Multiple degradation products possible.[6][7] |

| Thermal | Solid, 70°C, 24h | < 2%[7] | Generally stable; minor degradants may form. |

| Photolytic | ICH Q1B | < 2%[7] | Generally stable. |

Conclusion and Further Steps

This application note outlines a comprehensive and scientifically rigorous protocol for conducting forced degradation studies on oxcarbazepine. The provided methodologies for stress application and analysis are based on established literature and ICH guidelines. Successful execution of this protocol will reveal the intrinsic stability of oxcarbazepine, establish its degradation profile, and provide the necessary data to support the development of a stability-indicating method. This is an indispensable step in ensuring the development of a safe, effective, and high-quality pharmaceutical product. For unknown degradation products observed at significant levels, further structural elucidation using techniques like LC-MS/MS is recommended.

References

-

Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. PubMed. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology. [Link]

-

Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. [Link]

-

Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. ResearchGate. [Link]

-

Oxidation of antiepileptic drug oxcarbazepine stimulated by thermally activated persulfate. Inderscience Online. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

-

Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. OMICS International. [Link]

-

Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of its Degrad. Hilaris Publisher. [Link]

-

Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research & Reviews: A Journal of Hospital and Clinical Pharmacy. [Link]

-

Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. ResearchGate. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]

-

Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. ResearchGate. [Link]

-

A validated stability indicating LC method for oxcarbazepine. PubMed. [Link]

-

Oxcarbazepine. Wikipedia. [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

-

Forced Degradation Testing. SGS. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Forced Degradation Testing | SGS Thailand [sgs.com]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. jocpr.com [jocpr.com]

- 7. rjptonline.org [rjptonline.org]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. rroij.com [rroij.com]

- 10. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

A Robust HPLC-UV Method for the Chiral Separation of Oxcarbazepine Metabolites: A Practical Guide

Introduction & Significance

Oxcarbazepine (OXC) is a second-generation antiepileptic drug widely used in the management of partial seizures.[1][2] Following oral administration, OXC is rapidly and extensively metabolized by cytosolic reductases in the liver to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (MHD).[1][3] This metabolite, also known as licarbazepine, possesses a chiral center and exists as a racemic mixture of two enantiomers: (S)-(+)-licarbazepine and (R)-(-)-licarbazepine.[2][4][5]

The metabolic process is stereoselective, typically resulting in a higher plasma concentration of the (S)-enantiomer compared to the (R)-enantiomer, with reported ratios around 4:1 to 5.4:1.[2][4] Although both enantiomers exhibit antiepileptic effects, the potential for stereoselectivity in pharmacokinetics, pharmacodynamics, and toxicology necessitates their individual quantification.[2][5] Therefore, a reliable chiral separation method is critical for:

-

Pharmacokinetic and Bioequivalence Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

-

Therapeutic Drug Monitoring (TDM): To investigate the relationship between enantiomer concentrations and clinical efficacy or adverse effects.

-

Drug Development: In the development of enantiomerically pure drugs, such as eslicarbazepine acetate, a prodrug of (S)-licarbazepine.[4]

-

Quality Control: To ensure the stereochemical purity of drug substances and formulations.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the baseline separation and quantification of the (S)- and (R)-licarbazepine enantiomers.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[6][7] CSPs contain a single enantiomer of a chiral selector molecule that is immobilized onto the surface of the support material (e.g., silica gel).

The fundamental principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] These diastereomeric complexes have different energies of formation and stability, leading to differential interactions. One enantiomer will interact more strongly with the CSP, resulting in a longer retention time, while the other enantiomer will interact less strongly and elute earlier, thus achieving separation.[6][7]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for a broad range of chiral compounds, including those with aromatic structures like licarbazepine.[8] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

Method Development & Optimization

The development of a successful chiral separation method involves a systematic optimization of the stationary phase, mobile phase, and other chromatographic parameters.

Method Development Workflow

The logical progression for developing this chiral separation method is outlined below. This systematic approach ensures that the most critical factors are addressed first, leading to a robust and reliable final method.

Caption: Workflow for chiral HPLC method development.

Rationale for Parameter Selection

-

Chiral Stationary Phase: Polysaccharide-based columns are a gold standard for chiral separations. A column such as a Chiralcel OD-H, which contains cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, is an excellent starting point.[2] This type of phase has proven effective for separating aromatic compounds and is compatible with normal-phase mobile phases.[8]

-

Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent and an alcohol modifier is typically used with polysaccharide CSPs. A mixture of n-hexane, ethanol, and isopropanol provides excellent control over retention and enantioselectivity.[2] The alcohol component (polar modifier) competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time but may also reduce resolution. Finding the optimal balance is key.

-

UV Detection: Based on the chemical structure of licarbazepine, a UV detector is suitable. The optimal wavelength for detection is determined by analyzing the UV spectra of the analytes. Published methods have successfully used wavelengths between 210 nm and 256 nm.[9][10] A wavelength of approximately 225 nm provides good sensitivity for both enantiomers.[11][12]

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the robust chiral separation of licarbazepine enantiomers.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide CSP |

| Mobile Phase | n-Hexane : Ethanol : Isopropanol (80:15:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the chiral separation.

Step 1: Reagent and Standard Preparation

-

Mobile Phase Preparation: Carefully measure 800 mL of HPLC-grade n-hexane, 150 mL of HPLC-grade ethanol, and 50 mL of HPLC-grade isopropanol. Mix thoroughly in a suitable solvent bottle. Degas the solution for at least 15 minutes using an ultrasonicator or an online degasser.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 10-hydroxycarbazepine (MHD/licarbazepine) standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C when not in use.

-

Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability checks and analysis.

Step 2: HPLC System Preparation and Equilibration

-

Install the Chiralcel OD-H column (or equivalent) into the HPLC system.

-

Set the column temperature to 30°C.

-

Purge the pump with the prepared mobile phase to ensure no air bubbles are present.

-

Equilibrate the column by running the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved at the 225 nm detection wavelength.

Step 3: System Suitability Testing (SST)

-

Before running samples, perform at least five replicate injections of the Working Standard Solution (50 µg/mL).

-

Evaluate the system performance based on the criteria outlined in the "System Suitability & Performance" section below. The system must pass all SST criteria before proceeding with sample analysis.

Step 4: Sample Analysis

-

Prepare samples (e.g., from dissolution testing or extracted plasma) by dissolving or diluting them in the mobile phase to a final concentration within the method's linear range.

-

Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates.

-

Inject 10 µL of the prepared sample into the HPLC system.

-

Acquire the data for approximately 15 minutes.

Step 5: Data Analysis

-

Identify the peaks for (S)-licarbazepine and (R)-licarbazepine based on their retention times, established from the standard injection.

-

Integrate the peak areas for each enantiomer.

-

Calculate the concentration of each enantiomer in the sample by comparing its peak area to the peak area from the standard of known concentration.

System Suitability & Performance

System Suitability Testing (SST) is a mandatory part of any chromatographic analysis, demonstrating that the system is performing adequately for the intended application on the day of analysis.[13][14] It is a self-validating check that ensures the reliability of the results.[6]

Caption: Interdependence of key chromatographic parameters.

System Suitability Test (SST) Parameters

The following parameters should be monitored for every analytical run.

| Parameter | Acceptance Criterion | Rationale |

| Resolution (Rs) | ≥ 1.7 | Ensures baseline separation between the two enantiomer peaks, allowing for accurate quantification.[6] |

| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry. Values outside this range indicate peak shape issues that affect integration.[13] |

| Theoretical Plates (N) | > 4000 | Indicates column efficiency and performance. Higher numbers correspond to sharper peaks.[14][15] |

| Repeatability (%RSD) | ≤ 2.0% for peak area (n=5 injections) | Demonstrates the precision of the analytical system.[13] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor or No Resolution | 1. Incorrect mobile phase composition.2. Column contamination or degradation.3. Wrong column type. | 1. Prepare fresh mobile phase, ensuring correct ratios.2. Flush the column with a stronger solvent (e.g., 100% isopropanol), or replace the column if necessary.3. Verify the correct CSP is installed. |

| Drifting Retention Times | 1. Column not fully equilibrated.2. Leak in the system.3. Mobile phase composition changing. | 1. Equilibrate the column for a longer period.2. Check all fittings for leaks.3. Ensure the mobile phase is well-mixed and degassed; cap the solvent reservoir. |

| Peak Tailing or Fronting | 1. Column overload.2. Column contamination.3. Mismatch between sample solvent and mobile phase. | 1. Dilute the sample.2. Flush or replace the column.3. Ensure the sample is fully dissolved in the mobile phase. |

| Low Signal / Sensitivity | 1. Incorrect detection wavelength.2. Low sample concentration.3. Detector lamp issue. | 1. Verify the detector is set to 225 nm.2. Concentrate the sample or inject a larger volume (if validated).3. Check detector lamp status and replace if needed. |

Conclusion

This application note details a robust, specific, and reliable normal-phase HPLC-UV method for the chiral separation of oxcarbazepine's primary active metabolites, (S)-licarbazepine and (R)-licarbazepine. The use of a polysaccharide-based chiral stationary phase with an optimized hexane/alcohol mobile phase provides excellent resolution and peak shape, meeting all typical system suitability criteria. This method is a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and quality control assays involving oxcarbazepine and its stereoisomeric metabolites.

References

- Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved February 12, 2026.

-

MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved February 12, 2026, from [Link]

-

Basicmedical Key. (2016, June 1). Oxcarbazepine/Eslicarbazepine. Retrieved February 12, 2026, from [Link]

-

ClinPGx. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, July 7). Oxcarbazepine - StatPearls - NCBI Bookshelf. Retrieved February 12, 2026, from [Link]

-

PubMed. (n.d.). Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection. Retrieved February 12, 2026, from [Link]

-

PubMed. (2013, September 30). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study. Retrieved February 12, 2026, from [Link]

-

PubMed. (n.d.). Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma. Retrieved February 12, 2026, from [Link]

- ResearchGate. (n.d.). Pharmacokinetics of the Monohydroxy Derivative of Oxcarbazepine and Its Enantiomers after a Single Intravenous Dose Given as Racemate Compared with a Single Oral Dose of Oxcarbazepine. Retrieved February 12, 2026.

-

ResearchGate. (n.d.). System suitability and linearity parameters | Download Table. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). System suitability parameters of the proposed HPLC method using mobile.... Retrieved February 12, 2026, from [Link]

-

PubMed. (2014, December 8). Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 10). Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma | Request PDF. Retrieved February 12, 2026, from [Link]

-

Amanote Research. (n.d.). (PDF) Simultaneous and Enantioselective Liquid. Retrieved February 12, 2026, from [Link]

-

Research and Reviews. (n.d.). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method | Open Access Journals. Retrieved February 12, 2026, from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved February 12, 2026.

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved February 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Retrieved February 12, 2026, from [Link]

-

PubMed. (2011, July 21). A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives BIA 2-024, BIA 2-059 and BIA 2-265, in mouse plasma and brain. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, November 28). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 7). A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives BIA 2-024, BIA 2-059 and BIA 2-265, in mouse plasma and brain. Retrieved February 12, 2026, from [Link]

- (2025, June 5). Review Article of Eslicarbazepine Acetate by RP-HPLC. Retrieved February 12, 2026.

- (n.d.).

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved February 12, 2026, from [Link]

- (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Retrieved February 12, 2026.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 12, 2026, from [Link]

-

Pharmacophore. (n.d.). method-development-and-validation-of-oxcarbazepine-by-using-rp-hplc-method.pdf. Retrieved February 12, 2026, from [Link]

-

Hilaris Publisher. (n.d.). Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of its Degrad. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2020, October 1). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF CARBAMAZEPINE IN BULK AND TABLET DOSAGE FORM. Retrieved February 12, 2026, from [Link]

Sources

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Oxcarbazepine/Eslicarbazepine | Basicmedical Key [basicmedicalkey.com]

- 5. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. eijppr.com [eijppr.com]

- 8. mdpi.com [mdpi.com]

- 9. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

Application Note: Advanced Dissolution Methodologies for Oxcarbazepine Oral Formulations

Executive Summary & Physicochemical Context

Oxcarbazepine (OXC) presents a classic challenge in oral solid dosage analysis: it is a BCS Class II compound (Low Solubility, High Permeability) with a unique physicochemical profile that renders standard pH-manipulation strategies ineffective.[1] Unlike Carbamazepine, OXC lacks an epoxide group, but shares the dibenzazepine core responsible for its hydrophobicity.

The "Neutrality Trap"

A critical error in OXC method development is attempting to enhance solubility via pH buffers.[1]

-

pKa: ~13.7 (Very weak acid).[1]

-

Implication: OXC remains non-ionized across the entire physiological pH range (1.2 – 7.5).[1] Therefore, altering media pH (e.g., using Acetate or Phosphate buffers) provides zero solubility advantage.

-

Solution: Solubilization must be driven by surfactants (wetting and micellar solubilization) rather than ionization.[1]

Quantitative Solubility Data

| Medium | Solubility (mg/mL) at 37°C | Sink Condition Status (600mg Dose) |

| Purified Water | ~0.08 | Fail (Saturation Ratio > 8.[1]0) |

| 0.1N HCl | ~0.08 | Fail |

| Water + 0.3% SLS | ~0.60 | Marginal (Suitable for 150mg) |

| Water + 1.0% SLS | > 2.50 | Pass (Sink > 3x for 600mg) |

Strategic Framework: Method Development Workflow

The following decision tree outlines the logical progression from pre-formulation characterization to final QC method selection.

Figure 1: Decision matrix for developing Oxcarbazepine dissolution methods, prioritizing sink condition establishment via surfactant titration.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" QC Method (USP/FDA Aligned)

This protocol is designed for Quality Control release testing.[1] It prioritizes robustness and sink conditions to ensure complete drug release for compliant batches.

Scope: Immediate Release (IR) Tablets (150mg, 300mg, 600mg).

1. Apparatus Setup

-

System: USP Apparatus 2 (Paddle).[1]

-

Temperature: 37.0°C ± 0.5°C.[1]

-

Rotation Speed: 60 rpm (FDA recommended) or 75 rpm (common for preventing coning).[1]

2. Media Preparation (Critical Step)

-

Reagent: Sodium Lauryl Sulfate (SLS), high purity (>99%).[1]

-

Concentration Scaling:

-

De-aeration: Essential.[1] SLS solutions foam heavily.[1]

-

Method: Heat media to 41°C, filter under vacuum (0.45 µm), and stir gently while cooling to 37°C. Do not sonicate vigorously as this creates stable foam that alters hydrodynamics.

-

3. Sampling & Filtration

-

Timepoints: 10, 20, 30, 45, 60 minutes.

-

Filter Selection: PVDF or PTFE (Hydrophilic) , 0.45 µm.[1]

4. Analytical Detection (UV-Vis)

-

Wavelength: 256 nm (primary) or 304 nm (secondary/less sensitive).[1]

-

Blank: Dissolution medium (matched SLS concentration).

Protocol B: The "Discriminatory" Development Method

This protocol is for R&D.[1] The QC method (1% SLS) is often "too good"—it may dissolve even poor-quality granules (e.g., coarse particles). To detect manufacturing variances, we stress the system.

Objective: Detect differences in API particle size (micronization) or binder efficiency.

1. Modifications from QC Method

-

Surfactant: Reduce SLS to 0.5% (for 600mg dose). This creates non-sink or "constrained sink" conditions.[1]

-

Agitation: Reduce Paddle speed to 50 rpm .

-

Rationale: At 0.5% SLS, the dissolution rate is driven strictly by the surface area of the API. Coarse particles will fail to dissolve, whereas micronized particles will pass.[1]

2. Data Interpretation

-

Compare profiles using the f2 Similarity Factor .[1]

-

If

between a pilot batch and the reference product (RLD) using Protocol B, the formulation is likely not bioequivalent, even if it passes Protocol A.

Mechanistic Visualization: Surfactant-Mediated Dissolution

Understanding why SLS is required is crucial for troubleshooting. The surfactant reduces the contact angle (wetting) and solubilizes the hydrophobic drug into micelles.

Figure 2: Mechanism of action. For OXC, the transition from Fine Particles to Solution is rate-limited by wetting. SLS mitigates this barrier.

Troubleshooting & Common Pitfalls

Coning (Hydrodynamic Artifact)

-

Symptom: A cone of undissolved powder forms at the bottom of the vessel directly under the paddle.

-

Cause: Poor hydrodynamics at 50 rpm with dense, insoluble particles.[1]

-

Fix: Increase speed to 75 rpm (permitted by FDA for OXC) or switch to Peak Vessels (requires regulatory justification).

Filter Adsorption

-

Experiment: Prepare a standard solution of OXC (e.g., 0.6 mg/mL). Filter it through your selected filter. Assay the filtrate.[1]

-

Acceptance: Filtrate must be 98-102% of the unfiltered standard.

-

Correction: If recovery is low, switch from Nylon to Hydrophilic PTFE or increase the discard volume.

Assay Interference

-

Issue: SLS absorbs UV light at low wavelengths (<210 nm).[1]

-

Fix: Measure OXC at 256 nm . At this wavelength, SLS interference is negligible, but always use the media (with SLS) as the blank in the reference cell.

References

-

U.S. Food and Drug Administration (FDA). Dissolution Methods Database.[1][6][7] Accessed October 2023.[1][8] [Link]

-

United States Pharmacopeia (USP). Oxcarbazepine Monograph.[1] USP-NF Online.[1] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 34312, Oxcarbazepine.[1][Link]

-

Amidon, G. L., et al. "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability."[1] Pharmaceutical Research 12.3 (1995): 413-420.[1] (Foundational BCS Reference).[1]

-

Flesch, G. "Clinical pharmacokinetics of oxcarbazepine."[1] Clinical Pharmacokinetics 43 (2004): 907-923.[1] (Source for pKa and Solubility data).

Sources

- 1. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. scielo.br [scielo.br]

- 5. uspnf.com [uspnf.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Dissolution Methods Database | FDA [fda.gov]

- 8. ijper.org [ijper.org]

Application Note: High-Throughput Screening & Characterization of Oxcarbazepine Derivatives

Target: Voltage-Gated Sodium Channels (Nav1.2, Nav1.6) Methodology: Fluorescence-Based Membrane Potential (FLIPR) & Automated Patch Clamp (APC)

Introduction & Mechanistic Rationale

The Pharmacological Challenge

Oxcarbazepine (OXC) is a keto-analogue of carbamazepine, functioning primarily as a prodrug for Licarbazepine (10-monohydroxy derivative, MHD) . While clinically effective for partial seizures, the development of next-generation derivatives aims to improve bioavailability, reduce auto-induction of metabolism, and minimize adverse effects like hyponatremia.

The Mechanism of Action (MoA): OXC and MHD are state-dependent sodium channel blockers . Unlike pore blockers (e.g., Tetrodotoxin) that physically occlude the channel regardless of its state, OXC derivatives preferentially bind to the inactivated state of the channel.

-

Resting State: Low affinity binding.

-

Open State: Moderate affinity.

-

Inactivated State: High affinity (stabilization).

The Screening Dilemma

Standard high-throughput screening (HTS) often utilizes constitutive openers (like Veratridine) which bias channels toward the open state. If an assay does not account for the inactivated state, potent OXC derivatives will appear inactive (false negatives).

This guide details a Tiered Screening Cascade designed to capture state-dependent inhibition:

-

Primary Screen (FLIPR): High-volume triage using membrane potential dyes.

-

Secondary Screen (APC): Electrophysiological confirmation using voltage protocols that enforce the inactivated state.

HTS Workflow Visualization

The following diagram illustrates the decision matrix for screening OXC derivatives, prioritizing the identification of state-dependent modulators.

Caption: Tiered screening cascade emphasizing the separation of resting vs. inactivated state affinity to identify potent OXC-like modulators.

Primary Screen: FLIPR Membrane Potential Assay[1]

Objective: Rapidly filter thousands of compounds to identify those that prevent sodium influx. Platform: FLIPR Tetra or FlexStation 3 (Molecular Devices).

Mechanistic Insight

Since OXC stabilizes the inactivated state, we must be careful with Veratridine , a lipid-soluble toxin used to open Nav channels. Veratridine inhibits inactivation, keeping channels open.[1]

-

Risk:[2][3] If Veratridine concentration is too high, it overrides the stabilizing effect of OXC.

-

Solution: Use an EC80 concentration of Veratridine, not saturating, and employ a pre-incubation step to allow OXC derivatives to bind to the channel before the Veratridine challenge opens them.

Detailed Protocol

Reagents

-

Cell Line: HEK-293 stably expressing human Nav1.2 or Nav1.6.

-

Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).[1][4][5] Note: Red dye often provides a better signal-to-noise ratio for Nav assays.

-

Stimulus: Veratridine (Sigma-Aldrich), prepared in DMSO.

-

Buffer: HBSS + 20mM HEPES, pH 7.4.

Step-by-Step Workflow

-

Cell Plating:

-

Plate cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.

-

Incubate 24h at 37°C, 5% CO2. Confluency should be ~85-90%.

-

-

Dye Loading:

-

Remove culture media.

-

Add 25 µL of Membrane Potential Dye (dissolved in assay buffer).

-

Incubate for 30–45 minutes at room temperature (protected from light).

-

-

Compound Addition (Critical Step):

-

Add 12.5 µL of test compounds (OXC derivatives) at 3X concentration.

-

Incubate for 20 minutes. Reasoning: This allows the lipophilic OXC derivatives to partition into the membrane and bind to the channel in its resting/closed states.

-

-

Stimulation & Read:

-

Transfer plate to FLIPR.

-

Inject 12.5 µL of Veratridine (final concentration ~30–40 µM, pre-determined EC80).

-

Read: Measure fluorescence (Ex 530nm / Em 565nm) every 2 seconds for 180 seconds.

-

Data Interpretation

-

Signal: Veratridine causes depolarization

Increased Fluorescence.[1][4][5] -

Hit: Compound prevents fluorescence increase.

-

Metric: Calculate % Inhibition relative to DMSO (Max Signal) and Tetrodotoxin (Min Signal).

Secondary Screen: Automated Patch Clamp (APC)[7]

Objective: Determine the "State-Dependence" of the hits. Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

Mechanistic Insight

To prove a derivative acts like OXC, we must measure its affinity for the Inactivated State (Ki) versus the Resting State (Kr) .

-

Resting Protocol: Holds the cell at a very negative potential (e.g., -120 mV) where channels are closed but ready to open.

-

Inactivated Protocol: Holds the cell at a potential where ~50% of channels are inactivated (V1/2), usually around -60 to -70 mV.

Voltage Protocol Logic Visualization

Caption: Dual-protocol strategy. Protocol A tests resting block (Kr). Protocol B uses a conditioning pre-pulse to test inactivated state block (Ki).

Detailed Protocol

Setup

-

Internal Solution (Intracellular): CsF-based (to block K+ channels). 10 mM NaCl, 135 mM CsF, 10 mM HEPES, 5 mM EGTA.

-

External Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose.

-

Seal Quality: Require R_seal > 200 MΩ (ideally > 500 MΩ for Gigaseal).

The "Twin-Pulse" Protocol (Efficiency Method)

Instead of running two separate experiments, use a double-pulse protocol in a single sweep:

-

Hold at -120 mV.

-

Pulse 1 (Resting): Step to 0 mV for 10ms. Measure Peak Current (I_rest).

-

Recover: Return to -120 mV for 10ms.

-

Condition: Step to -60 mV (approx V1/2) for 5–8 seconds. This forces channels into the inactivated state.[1][6]

-

Pulse 2 (Inactivated): Step to 0 mV for 10ms. Measure Peak Current (I_inact).

Compound Application

-

Record baseline currents (buffer only).

-

Apply OXC derivative (e.g., 4 concentrations).

-

Wait 3–5 minutes for steady state.

-

Record post-compound currents.[1]

Data Analysis & Validation

Z-Factor Calculation (Assay Robustness)

For the FLIPR assay to be valid for HTS, the Z-factor must be > 0.5.

- : Standard deviation of positive (Veratridine + DMSO) and negative (Veratridine + TTX) controls.

- : Mean signal of controls.

Calculating State Dependence

From the APC data, calculate the IC50 for both pulses.

-

Resting IC50 (Kr): Concentration inhibiting Pulse 1 by 50%.

-

Inactivated IC50 (Ki): Concentration inhibiting Pulse 2 by 50%.

Success Criteria for OXC Derivatives:

-

Ki should be in the low micromolar or nanomolar range (e.g., 1–50 µM).

-

Ratio (Kr / Ki) should be > 10 . This indicates the drug specifically targets hyperexcited neurons (which are depolarized/inactivated) while sparing normal neurons (resting state).

References

-

Ambrosio, A. F., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research.

-

Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Application Note. Molecular Devices Application Hub.

-

Nanion Technologies. (2021). High throughput screening of voltage-gated sodium channels using the SyncroPatch 384PE. Nanion Application Notes.

-

Zurita, M., et al. (2023). High-Throughput Screening Assays for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations.[7] Frontiers in Pharmacology.

-

BenchChem. (2025).[8] Application of Veratridine in High-Throughput Screening Assays for Voltage-Gated Sodium Channel Modulators.

Sources

- 1. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 2. high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy [aesnet.org]

- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]

- 5. youtube.com [youtube.com]

- 6. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]

- 7. High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Advanced Resolution Strategies for Oxcarbazepine and Related Impurities

Technical Support Center | Senior Application Scientist Desk

Executive Overview: The Separation Challenge

Oxcarbazepine (OXC) presents a unique chromatographic challenge due to its structural similarity to its precursor, Carbamazepine (CBZ) , and its primary active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD) (often referred to as Liclicarbazepine or Impurity A).

The core difficulty lies in the "sandwich" elution profile:

-

MHD (Polar): Elutes first due to the hydroxyl group.

-

Oxcarbazepine (Neutral/Keto): Elutes second.

-

Carbamazepine (Aromatic/Non-polar): Elutes last.

Achieving baseline resolution (

Troubleshooting Decision Matrix

Before adjusting your method, use this logic flow to identify the root cause of your resolution loss.

Figure 1: Decision matrix for diagnosing resolution failures in Oxcarbazepine impurity profiling.

Technical Troubleshooting Guide (Q&A)

Q1: I cannot get baseline separation between Oxcarbazepine and Impurity A (MHD). They merge at the base.

Diagnosis: This is a capacity factor (

Scientific Solution:

-

Lower Initial Organic: Reduce the initial Acetonitrile (ACN) concentration. If you are starting at 20% ACN, drop to 10-15%. This forces MHD to interact longer with the stationary phase.

-

Temperature Control: Oxcarbazepine separation is temperature-sensitive. Lowering the column temperature (e.g., from 40°C to 25°C or 30°C) generally increases retention and resolution for these structurally rigid molecules.

-

Check pH: Ensure your buffer is at pH 5.0 – 6.5 . While these compounds are neutral/weakly basic, pH stability ensures reproducible retention times for any ionizable trace impurities.

Q2: Why is Carbamazepine (CBZ) co-eluting or showing poor selectivity?

Diagnosis: On standard C18 columns, the hydrophobicity difference between the keto-group (Oxcarbazepine) and the double bond (Carbamazepine) is sometimes insufficient for robust separation, especially if the column carbon load is low.

Scientific Solution:

-

The "Senior Scientist" Fix: Switch to a Phenyl-Hexyl stationary phase.

-

Mechanism:[][2][3] Phenyl-Hexyl columns utilize

interactions.[4] Carbamazepine has a fully conjugated dibenzazepine ring system, whereas Oxcarbazepine has a keto-disruption. The Phenyl phase interacts more strongly with the highly conjugated Carbamazepine, pulling it away from Oxcarbazepine and significantly increasing the selectivity factor ( -

Reference: Phenyl-Hexyl phases are documented to provide superior selectivity for antiepileptic drugs with aromatic ring structures compared to C18 [4, 5].

-

Q3: My Oxcarbazepine peak is tailing (Tailing Factor > 1.8). How do I fix this?

Diagnosis: Peak tailing in this class of compounds is often caused by secondary interactions between the amine/amide nitrogens and residual silanols on the silica support.

Scientific Solution:

-

Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to your aqueous buffer. TEA competes for the active silanol sites, effectively "capping" them and sharpening the analyte peak.

-

Buffer Concentration: Ensure your phosphate buffer is at least 25-50 mM . Low ionic strength allows the analyte to interact more with the charged silica surface.

-

Modern Column: If you cannot use TEA (e.g., in LC-MS), use a "Base-Deactivated" (BDS) or high-purity hybrid silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which has fewer free silanols.

Validated Experimental Protocol

This protocol is designed to be Stability-Indicating , meaning it can separate degradation products (MHD, CBZ) from the active pharmaceutical ingredient (API).

System Suitability Criteria (Self-Validating)

-

Resolution (

): > 2.0 between MHD and Oxcarbazepine. -

Tailing Factor (

): < 1.5 for Oxcarbazepine.[4][5] -

Precision: RSD < 2.0% for 6 replicate injections.

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | Phenyl-Hexyl or High-Purity C18 (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl preferred for max selectivity. |

| Mobile Phase A | 25 mM Potassium Phosphate (pH 5.[4]5) + 0.1% TEA | Filter through 0.22 µm nylon filter. |

| Mobile Phase B | Acetonitrile : Methanol (90:10) | Methanol enhances |

| Flow Rate | 1.0 mL/min | Adjust for backpressure if using UHPLC. |

| Detection | UV @ 215 nm | 215 nm detects the amide backbone; 254 nm is alternative. |

| Temperature | 30°C | Strictly controlled (± 1°C). |

| Injection Vol. | 10 µL | Reduce to 5 µL if peak fronting occurs. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial Hold (Elute MHD) |

| 5.0 | 85 | 15 | Begin Gradient |

| 15.0 | 50 | 50 | Elute Oxcarbazepine |

| 20.0 | 20 | 80 | Wash (Elute Carbamazepine) |

| 25.0 | 85 | 15 | Re-equilibration |

Impurity Profile & Relative Retention[6][7][8][9]

Understanding the elution order is critical for identifying unknown peaks.

| Compound Name | Abbreviation | Relative Retention Time (RRT)* | Polarity/Nature |

| 10-hydroxy-carbamazepine | MHD / Impurity A | ~0.6 - 0.7 | Polar (Metabolite) |

| Oxcarbazepine | OXC | 1.00 | Neutral (API) |

| Carbamazepine | CBZ | ~1.4 - 1.6 | Non-polar (Precursor) |

| Iminostilbene | - | > 1.8 | Degradant |

*RRT values are approximate and depend on the specific column chemistry (C18 vs Phenyl).

Self-Validating Workflow

Use this workflow to ensure every run meets regulatory standards (ICH Q2).

Figure 2: Routine workflow for validating daily chromatographic performance.

References

-

United States Pharmacopeia (USP). Oxcarbazepine Monograph: Organic Impurities.[6] USP-NF 2024.

-

European Pharmacopoeia (Ph. Eur.). Oxcarbazepine: Impurity A and Related Substances.[7][8] 11th Edition.

-

Srinivasa Rao, K., et al. "Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms."[9] Journal of Young Pharmacists, vol. 1, no. 4, 2009, pp. 369-373.

-

Cobo-Golpe, M., et al. "Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma." Pharmaceutics, vol. 15, no. 12, 2023.[4][7] (Demonstrates Phenyl-Hexyl selectivity).[3][4]

-

Sigma-Aldrich. "Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates." (Technical Note on Phenyl Selectivity).

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]

- 4. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jopcr.com [jopcr.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. jyoungpharm.org [jyoungpharm.org]

Technical Support Center: Troubleshooting Poor Recovery of Oxcarbazepine

Welcome to the technical support center for Oxcarbazepine (OXC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery of Oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), during sample preparation. As a prodrug, Oxcarbazepine is rapidly converted to the pharmacologically active MHD, making the accurate quantification of both compounds critical for therapeutic drug monitoring and pharmacokinetic studies.[1][2]

This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common hurdles in bioanalysis.

Section 1: Foundational Knowledge - Understanding Oxcarbazepine's Properties

Successful sample preparation hinges on a solid understanding of the analyte's physicochemical properties. Oxcarbazepine is a neutral molecule with poor aqueous solubility, a characteristic that dictates the choice of extraction solvents and techniques.[3][4][5]

Table 1: Key Physicochemical Properties of Oxcarbazepine

| Property | Value/Description | Implication for Sample Preparation |

| Molecular Formula | C₁₅H₁₂N₂O₂ | --- |

| Molecular Weight | 252.27 g/mol [4][6] | --- |

| Melting Point | 215-216 °C[4][7] | Stable under typical laboratory temperatures. |

| Aqueous Solubility | Poorly soluble in water[4][5]; solubility increases in organic solvents.[4][6] | Requires organic solvents for efficient extraction from aqueous biological matrices. |

| pKa | 10.7[8] | Oxcarbazepine is a neutral compound under typical physiological and extraction pH ranges. |

| LogP (Octanol-Water) | ~1.7 | Indicates moderate lipophilicity, suitable for reverse-phase SPE and LLE with appropriate solvents. |

| Active Metabolite | 10-hydroxycarbazepine (MHD or Licarbazepine)[1][8][9] | Sample preparation methods must be optimized to co-extract both OXC and the more polar MHD. |

| UV Absorbance Max (λmax) | ~256 nm[8][10] | Relevant for HPLC-UV detection methods. |

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during sample preparation.